Ticlopidine hydrochloride
Overview
Description
Ticlopidine Hydrochloride is a medication primarily used to reduce the risk of thrombotic strokes. It belongs to the thienopyridine class of antiplatelet drugs and functions as an adenosine diphosphate receptor inhibitor . Initially, it was found to be effective in preventing strokes and coronary stent occlusions . due to its rare but serious side effects, its use has become limited with the advent of newer antiplatelet drugs .
Mechanism of Action
Target of Action
Ticlopidine hydrochloride primarily targets the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that leads to blood clot formation. By acting on this receptor, this compound can effectively inhibit platelet aggregation .
Mode of Action
This compound is a prodrug, which means it is metabolized in the body to produce an active form . This active metabolite blocks the ADP receptor involved in the activation of the GPIIb/IIIa receptor complex . This complex is essential for platelet aggregation as it allows fibrinogen to bind to the platelet surface, enabling platelets to stick together . By blocking the ADP receptor, this compound prevents the activation of the GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
This compound affects several interdependent pathways of platelet activation. It inhibits platelet aggregation mediated by various inducers, including ADP, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet-activating factor . The drug appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site .
Pharmacokinetics
This compound has a bioavailability of over 80%, indicating that a significant proportion of the drug is absorbed into the bloodstream when taken orally . It is primarily metabolized in the liver . The elimination half-life of this compound is about 12 hours after a single dose and 4-5 days after repeated dosing . The drug is excreted through the kidneys and feces .
Result of Action
The primary molecular effect of this compound is the inhibition of platelet aggregation . On a cellular level, this results in a reduction in the formation of blood clots. This effect is beneficial in preventing conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .
Biochemical Analysis
Biochemical Properties
Ticlopidine hydrochloride is an effective inhibitor of platelet aggregation . It is a prodrug that is metabolized to an active form, which blocks the ADP receptor that is involved in GPIIb/IIIa receptor activation leading to platelet aggregation . This interaction with the ADP receptor and GPIIb/IIIa receptor is crucial in its role in biochemical reactions .
Cellular Effects
This compound reduces the chance that a harmful blood clot will form, by preventing certain cells in the blood from clumping together . This effect of this compound may also increase the chance of serious bleeding in some people .
Molecular Mechanism
The active metabolite of this compound prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Temporal Effects in Laboratory Settings
The incidence of Thrombotic Thrombocytopenic Purpura (TTP) peaks after about 3 to 4 weeks of therapy and neutropenia peaks at approximately 4 to 6 weeks . The incidence of aplastic anemia peaks after about 4 to 8 weeks of therapy . The incidence of the hematologic adverse reactions declines thereafter .
Dosage Effects in Animal Models
In a large number of animal models, this compound markedly inhibits thrombus formation or graft occlusion . Single oral doses of ticlopidine at 1600 mg/kg and 500 mg/kg were lethal to rats and mice, respectively . Symptoms of acute toxicity were GI hemorrhage, convulsions, hypothermia, dyspnea, loss of equilibrium and abnormal gait .
Metabolic Pathways
This compound is metabolized extensively by the liver with only trace amounts of intact drug detected . At least 20 metabolites have been identified . It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Transport and Distribution
This compound binds reversibly (98%) to plasma proteins, mainly to serum albumin and lipoproteins . The binding to albumin and lipoproteins is nonsaturable over a wide concentration range . This compound also binds to alpha-1 acid glycoprotein (about 15% or less) .
Subcellular Localization
The active metabolite of this compound prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This suggests that the active form of this compound is localized at the platelet membrane where the ADP receptor and GPIIb/IIIa complex are located .
Preparation Methods
The synthesis of Ticlopidine Hydrochloride involves a multi-step process starting from thiophene. A notable method includes a five-step synthetic approach that provides Ticlopidine in a 60% overall yield . This method is operationally simple, environmentally acceptable, and suitable for large-scale synthesis. The steps involve:
Starting Material: Thiophene
Reaction Steps: Sequential reactions including chlorination, cyclization, and hydrogenation
Conditions: Mild reaction conditions with readily available reagents.
Chemical Reactions Analysis
Ticlopidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the thienopyridine ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation reactions where chlorine atoms are introduced into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas . The major products formed from these reactions are sulfoxides, sulfones, and halogenated derivatives .
Scientific Research Applications
Ticlopidine Hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Ticlopidine Hydrochloride is compared with other thienopyridine derivatives such as Clopidogrel and Prasugrel . While all these compounds inhibit platelet aggregation, this compound has more frequent and serious side effects, making it less favorable compared to its counterparts . Similar compounds include:
Clopidogrel: A newer and safer antiplatelet drug with fewer side effects.
Prasugrel: Another thienopyridine derivative with a similar mechanism of action but improved safety profile.
Ticagrelor: A non-thienopyridine antiplatelet drug with reversible inhibition of the adenosine diphosphate receptor.
This compound remains unique due to its specific chemical structure and historical significance as one of the first clinically useful thienopyridine derivatives .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKNGOHFNXIVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202141 | |
Record name | Ticlopidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53885-35-1 | |
Record name | Ticlopidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53885-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ticlopidine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TICLOPIDINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ticlopidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(o-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TICLOPIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1L4914FMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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